molecular formula C10H25N5 B1330191 1,4,7,10,13-Pentaazacyclopentadecane CAS No. 295-64-7

1,4,7,10,13-Pentaazacyclopentadecane

Cat. No. B1330191
CAS RN: 295-64-7
M. Wt: 215.34 g/mol
InChI Key: KDCBVVQAMMXRFB-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaazacyclopentadecane is a cyclic pentamine . Its molecular formula is C10H25N5 and it has a molecular weight of 215.34 g/mol . It is also known by other names such as 1,4,7,10,13-pentazacyclopentadecane .


Synthesis Analysis

The synthesis of 1,4,7,10,13-Pentaazacyclopentadecane has been achieved by reaction of 1,4,7,10,13-pentaazacyclopentadecane (aneN 5) with ethylene oxide in the absence of light and oxygen over an eight-day period . Another method involves synthesizing it in good yields from fragments containing two and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 1,4,7,10,13-Pentaazacyclopentadecane consists of a Ni (II) with distorted octahedral N5O coordination . The five Ni-N distances span a very narrow range: 2.051 (7)-2.083 (8) angstrom .


Chemical Reactions Analysis

The compound has been used in the synthesis and characterization of a series of C-substituted 1,4,7,- 10,13-pentaazacyclopentadecane, aneN5, ligands, and their corresponding Mn (II) complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.34 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . It has a topological polar surface area of 60.2 Ų .

Future Directions

While specific future directions are not mentioned in the available literature, the compound’s use in the synthesis of other compounds suggests potential applications in various areas of chemistry .

properties

IUPAC Name

1,4,7,10,13-pentazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBVVQAMMXRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183699
Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13-Pentaazacyclopentadecane

CAS RN

295-64-7
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Pentaazacyclopentadecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4,7,10,13-penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclopentadecane prepared as in Example 1D (168 g, 0.170 mole) and concentrated H2SO4 (500 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 70 h. To the resulting dark brown solution ethanol (500 ml) was added dropwise with stirring at 0° C. followed by ethyl ether (3 l). The white solid was filtered and washed with ethyl ether. The solid was then dissolved in H2O (500 ml) and the resulting solution washed with ethyl ether. Upon reducing the volume of the solution in vacuo to 200 ml, the pH was adjusted to 10-11 with 10N NaOH and the solvent was removed in vacuo. Ethanol (500 ml) was then added and removed in vacuo to dryness. The resulting tan oily solid was extracted with hot THF (2×500 ml) and filtered at room temperature. The filtrates were combined and the solvent removed in vacuo to give the crude product as a yellow crystalline solid which was then redissolved in CH3CN and filtered to remove insoluble impurities. Recrystallization from cold (-20° C.) CH3CN gave 11.3 g (31% yield) of the product as colorless needles: mp 108°-9° C.; 1H NMR (CDCl3) δ 1.74 (br s, 5 H), 2.73 (s, 20 H); Exact mass (M+Li)+ : calcd, 222.2270; Found, 222.2269 (C10H25N5Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1D
Quantity
168 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
DP Riley, SL Henke, PJ Lennon, RH Weiss… - Inorganic …, 1996 - ACS Publications
Superoxide radical anion has been demonstrated to be a mediator of many disease states, including inflammatory, autoimmune, and cancerous diseases. As a consequence, we have …
Number of citations: 146 pubs.acs.org
M Kodama, T Koike, AB Mahatma, E Kimura - Inorganic chemistry, 1991 - ACS Publications
Thermodynamic and kinetic studies of lanthanide complexes of 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N' Page 1 1270 Inorg. Chem. 1991, 30, 1270-1273 Contribution from the Departmentof Chemistry …
Number of citations: 149 pubs.acs.org
KM Walters, MA Buntine, SF Lincoln… - Journal of the Chemical …, 2002 - pubs.rsc.org
Synthesis of the five armed pendant donor macrocycle 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) has been achieved by reaction of 1,4,7,10…
Number of citations: 13 pubs.rsc.org
GW Franklin, DP Riley, WL Neumann - Coordination chemistry reviews, 1998 - Elsevier
Two new cadmium(II) complexes of the macrocyclic ligand, 1,4,7,10,13-pentaazacyclopentadecane 5, have been prepared and characterized. The crystal structure of dichlorocadmium(II…
Number of citations: 20 www.sciencedirect.com
RW Hay, R Bembi, B Jeragh - Transition Metal Chemistry, 1986 - Springer
The pentadentate macrocycle 1,4,7,10,13-penta-azacyclo-hexadecane [16]aneN 5 =(3)=L} has been prepared and a variety of copper(II), nickel(II) and cobalt(III) complexes of the …
Number of citations: 5 link.springer.com
P Osvath, DC Weatherburn, WT Robinson - Transition Metal Chemistry, 1991 - Springer
The structures of Ni II complexes of the macrocyclic ligands 1,4,7,10,13-pentaazacyclopentadecane, [15]aneN 5 and 1,5,9,13,17-pentaazacycloeicosane, [20]aneN 5 have been …
Number of citations: 5 link.springer.com
F Zhang, JR Zhang, DL Deng, R Hage - … Crystallographica Section E …, 2003 - scripts.iucr.org
The title compound, [Co(C15H35N5)](ClO4)2, conventionally abbreviated [Co(Me5PACP)](ClO4)2, where Me5PACP is 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane…
Number of citations: 2 scripts.iucr.org
TH Lu, WJ Lan, CS Chung - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
The structure consists of NiII with distorted octahe-dral NsO coordination. The five Ni--N distances span a very narrow range: 2.051 (7)-2.083 (8) A. All five five-membered chelate rings …
Number of citations: 3 scripts.iucr.org
RI Gelb, JS Alper, MH Schwartz - Journal of physical organic …, 1992 - Wiley Online Library
Acid dissociation and anion complexation properties of 3+ and 4+ forms of 1,4,7,10,13‐pentaazacyclopentadecane were investigated by pH potentiometry, conductometric titration and …
Number of citations: 1 onlinelibrary.wiley.com
P Osvath, NF Curtis… - Australian journal of …, 1987 - CSIRO Publishing
Copper(11) and Nickel(11) Complexes of Pentaaza Macrocyclic Ligands Page 1 Aust. J. Chem., 1987, 40, 347-60 Copper(11) and Nickel(11) Complexes of Pentaaza Macrocyclic …
Number of citations: 15 www.publish.csiro.au

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